
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the reaction of 4-chlorophenylboronic acid with 5-methyl-1,2-oxazole in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form different boron-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like methanol, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, reduced boron species, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic Acid: Similar in structure but lacks the oxazole ring, making it less versatile in certain applications.
5-Methyl-1,2-oxazole: Contains the oxazole ring but lacks the boronate ester group, limiting its utility in boron-mediated reactions.
Phenylboronic Acid Pinacol Ester: Similar boronate ester group but different substituents, affecting its reactivity and applications.
Uniqueness
3-(4-Chlorophenyl)-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is unique due to the combination of the boronate ester group and the oxazole ring. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClNO3/c1-10-13(17-21-15(2,3)16(4,5)22-17)14(19-20-10)11-6-8-12(18)9-7-11/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDVYKNZVDBJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
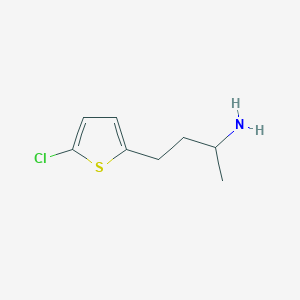
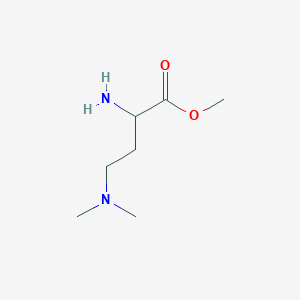
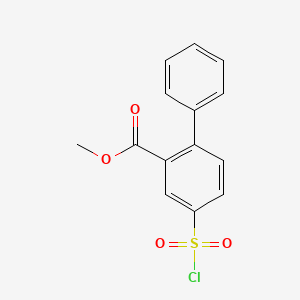

![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)


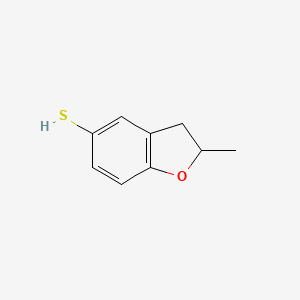
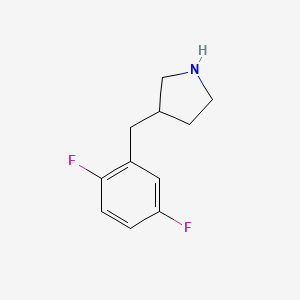
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
